molecular formula C14H13NO4 B2530614 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid CAS No. 926258-44-8

3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B2530614
CAS No.: 926258-44-8
M. Wt: 259.261
InChI Key: QPTDSROOSVUWQF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Polymers

Several studies have focused on the synthesis of aromatic carboxylic acids and their application in creating lanthanide-based coordination polymers. These polymers have been characterized for their photophysical properties, showcasing potential applications in material science due to their interesting molecular arrays and luminescent efficiencies. For instance, derivatives of 3,5-dihydroxy benzoic acid, modified to incorporate benzyl and pyridyl moieties, have been used to support a series of lanthanide coordination compounds. These compounds exhibit bright green luminescence efficiencies and longer excited state lifetimes, which could be leveraged in the development of new luminescent materials (Sivakumar et al., 2011).

Luminescent Properties and Material Applications

Research has also highlighted the luminescent properties of coordination polymers and hybrid materials containing rare earth elements. These materials demonstrate high thermal stability and strong emission upon UV excitation, attributed to efficient ligand-to-metal energy transfer mechanisms. Such properties are indicative of their potential use in optoelectronic devices and sensors (Zhang et al., 2015).

Structural Characterization

The structural characterization of compounds under hydrothermal conditions has led to insights into their molecular geometry and interactions. For example, studies have reported on the nearly planar structure of related compounds and their assembly into chains through hydrogen bonding, which could inform the design of molecular architectures for various applications (Lin & Zhang, 2012).

Chemical Synthesis

Efforts in chemical synthesis have yielded various derivatives through reactions involving 3,5-dihydroxybenzoic acid and chloromethyl pyridine. These syntheses explore the effects of reaction temperature and time on esterification and etherification, contributing to the methodology of organic synthesis and potentially facilitating the production of novel compounds for further research and application (Wang Xiu-jian, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-7-11(14(16)17)4-5-12(13)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTDSROOSVUWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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